
An In-depth Technical Guide to the Molecular
Structure and Stereochemistry of Tafluposide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tafluposide

Cat. No.: B1681876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tafluposide (also known as F-11782) is a potent, semi-synthetic epipodophyllotoxin derivative

that functions as a dual inhibitor of topoisomerase I and II. This technical guide provides a

comprehensive overview of the molecular structure, stereochemistry, and mechanism of action

of Tafluposide. It includes a summary of its cytotoxic activity against various cancer cell lines,

detailed experimental protocols for relevant assays, and visualizations of its mechanism of

action and experimental workflows. This document is intended to serve as a valuable resource

for researchers and professionals involved in the fields of oncology, medicinal chemistry, and

drug development.

Molecular Structure and Physicochemical
Properties
Tafluposide is a complex molecule with the chemical formula C45H35F10O20P. It has a

molecular weight of 1116.71 g/mol and a CAS number of 179067-42-6. The molecule is

characterized by a polycyclic core derived from epipodophyllotoxin, a naturally occurring lignan.

Key structural features include a glucoside moiety, two pentafluorophenoxyacetyl groups, and a

phosphate ester.
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Property Value

IUPAC Name

[(2R,4aR,6R,7R,8S,8aR)-6-

[[(5S,5aR,8aR,9R)-9-(3,5-dimethoxy-4-

phosphonooxyphenyl)-8-oxo-5a,6,8a,9-

tetrahydro-5H-[1]benzofuro[6,5-f][2]benzodioxol-

5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-

pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-

hexahydropyrano[3,2-d][2]dioxin-8-yl] 2-

(2,3,4,5,6-pentafluorophenoxy)acetate

Molecular Formula C45H35F10O20P

Molecular Weight 1116.71 g/mol

CAS Number 179067-42-6

Synonyms F-11782, F11782

Stereochemistry
The biological activity of Tafluposide is intrinsically linked to its complex stereochemistry. The

molecule possesses multiple chiral centers, and its specific three-dimensional arrangement is

crucial for its interaction with its molecular targets, topoisomerase I and II. The absolute

stereochemistry of Tafluposide is defined by the IUPAC name, which specifies the

configuration at each stereocenter. The precise stereochemical control during its synthesis is

critical to ensure the desired pharmacological activity.

Mechanism of Action: Dual Inhibition of
Topoisomerase I and II
Tafluposide exerts its potent antitumor activity by acting as a dual inhibitor of two essential

nuclear enzymes: topoisomerase I and topoisomerase II.[1][3] These enzymes are critical for

resolving DNA topological problems that arise during replication, transcription, and

recombination by introducing transient single- and double-strand breaks in the DNA,

respectively.[4]
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The mechanism of action of Tafluposide is distinct from that of other epipodophyllotoxin

derivatives like etoposide. While etoposide stabilizes the "cleavable complex" formed between

topoisomerase II and DNA, Tafluposide is a catalytic inhibitor that impairs the binding of both

topoisomerase I and II to DNA.[5][6] This inhibition of enzyme-DNA interaction prevents the

relaxation of supercoiled DNA, leading to the accumulation of topological stress and ultimately

resulting in DNA damage and the induction of apoptosis (programmed cell death).[6][7]

Tafluposide (F-11782)

Topoisomerase I

Inhibits

Topoisomerase II

Inhibits

Inhibition of Topo I
DNA Binding

Prevents

Inhibition of Topo II
DNA Binding

Prevents

DNA Damage
(Strand Breaks)

Apoptosis

Click to download full resolution via product page

Figure 1: Signaling pathway of Tafluposide's mechanism of action.

Quantitative Data: Cytotoxicity Against Human
Tumor Cells
The cytotoxic activity of Tafluposide has been evaluated against a panel of fresh tumor cells

isolated from patients with various hematological and solid tumors. The following table
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summarizes the median LC50 values (the concentration of the drug that causes 50% cell

death) obtained from these studies.[1]

Tumor Type Number of Samples Median LC50 (μM) (Range)

Acute Myeloid Leukemia

(AML)
25 2.5 (0.8 - 25)

Chronic Lymphocytic

Leukemia (CLL)
10 3.8 (0.8 - 12.5)

Non-Hodgkin's Lymphoma

(NHL)
8 5.0 (1.0 - 25)

Ovarian Cancer 12 6.3 (1.3 - 50)

Breast Cancer 10 7.5 (1.0 - >100)

Lung Cancer 8 10.0 (2.5 - >100)

Data from Sargent JM, et al. Anticancer Drugs. 2003 Jul;14(6):467-73.[1]

Experimental Protocols
Topoisomerase I DNA Relaxation Assay (General
Protocol)
This assay is used to determine the inhibitory effect of a compound on the catalytic activity of

topoisomerase I, which relaxes supercoiled DNA.

Materials:

Human Topoisomerase I

Supercoiled plasmid DNA (e.g., pBR322)

10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl2,

5 mM DTT, 100 µg/mL BSA)

Tafluposide (or other test compounds) dissolved in DMSO
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Sterile deionized water

STEB (Stop Buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL

bromophenol blue)

Chloroform/isoamyl alcohol (24:1)

Agarose

Tris-acetate-EDTA (TAE) buffer

Ethidium bromide staining solution

Procedure:

Prepare a reaction mixture on ice containing 10x reaction buffer, supercoiled plasmid DNA,

and sterile water to the desired final volume.

Add the test compound (Tafluposide) at various concentrations. Include a vehicle control

(DMSO) and a positive control inhibitor.

Initiate the reaction by adding human topoisomerase I enzyme.

Incubate the reaction at 37°C for 30 minutes.

Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol.

Vortex briefly and centrifuge to separate the aqueous and organic phases.

Load the aqueous phase onto a 1% agarose gel.

Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed DNA.

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of

topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA compared

to the control.[8]
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Figure 2: Workflow for the Topoisomerase I DNA Relaxation Assay.
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MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][9][10]

[11]

Materials:

Human tumor cell lines

Complete cell culture medium

Tafluposide

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well microtiter plates

Multichannel pipette

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of Tafluposide for the desired exposure time

(e.g., 48 hours). Include untreated control wells.

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to

purple formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance of the solution in each well using a microplate reader at a

wavelength of 570 nm.
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Calculate the percentage of cell viability for each treatment condition relative to the untreated

control. The LC50 value can then be determined from the dose-response curve.[2][9][10][11]
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Figure 3: Workflow for the MTT Cytotoxicity Assay.

Conclusion
Tafluposide is a promising anticancer agent with a unique mechanism of action as a dual

catalytic inhibitor of topoisomerase I and II. Its complex molecular structure and defined

stereochemistry are essential for its biological activity. The quantitative data on its cytotoxicity

against a range of human tumor cells highlight its potential as a therapeutic agent. This

technical guide provides a foundational understanding of Tafluposide for researchers and

professionals in the field, offering key data and experimental protocols to facilitate further

investigation and development. Further research is warranted to fully elucidate its synthesis,

detailed signaling pathways, and potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12628489/
https://pubmed.ncbi.nlm.nih.gov/12628489/
https://www.inspiralis.com/assets/technical-documents/Human-Topo-I-Relaxation-Assay-Protocol.pdf
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/product/b1681876#molecular-structure-and-stereochemistry-of-tafluposide
https://www.benchchem.com/product/b1681876#molecular-structure-and-stereochemistry-of-tafluposide
https://www.benchchem.com/product/b1681876#molecular-structure-and-stereochemistry-of-tafluposide
https://www.benchchem.com/product/b1681876#molecular-structure-and-stereochemistry-of-tafluposide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681876?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

